2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol represents a complex heterocyclic system characterized by the fusion of furan and pyridine rings with specific substitution patterns. The compound possesses the molecular formula C8H7NO3, corresponding to a molecular weight of 165.148 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the positional arrangement of functional groups within the fused ring system.
The core structural framework consists of a furo[3,2-b]pyridine bicycle, where the furan ring is fused to the pyridine ring in a specific orientation that creates a planar aromatic system. The numbering system follows standard International Union of Pure and Applied Chemistry conventions for fused heterocycles, with the oxygen atom of the furan ring occupying position 1 and the nitrogen atom of the pyridine ring at position 4 of the overall system. This particular fusion pattern, designated as [3,2-b], indicates that the furan ring shares carbons 3 and 2 with carbons b and a respectively of the pyridine ring.
The substituent pattern includes a hydroxymethyl group (-CH2OH) attached at position 2 of the furan ring and a hydroxyl group (-OH) at position 6 of the pyridine ring. The presence of these polar functional groups significantly influences the compound's physical and chemical properties, particularly its solubility characteristics and potential for hydrogen bonding interactions. The hydroxymethyl substituent introduces conformational flexibility to the otherwise rigid aromatic framework, while the phenolic hydroxyl group at position 6 contributes to the compound's electron distribution and reactivity profile.
The Chemical Abstracts Service registry number 1186310-89-3 uniquely identifies this compound in chemical databases and literature. Alternative nomenclature includes the Index name "Furo[3,2-b]pyridine-2-methanol, 6-hydroxy-", which emphasizes the methanol functionality and the hydroxy substitution pattern. The compound's Simplified Molecular Input Line Entry System notation is represented as C1=C(C=NC2=C1OC(=C2)CO)O, providing a linear representation of its connectivity.
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-6-2-7-8(12-6)1-5(11)3-9-7/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALUGOSWTLIXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674105 | |
| Record name | 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-89-3 | |
| Record name | 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pd/C-Cu Catalyzed Heteroannulation Under Ultrasound Irradiation
Reaction Mechanism and Substrate Design
The most efficient method involves a one-pot sequential C–C coupling and C–O cyclization using 3-chloro-2-hydroxypyridine and propargyl alcohol as precursors. Under ultrasound irradiation (40 kHz, 300 W), 10% Pd/C and CuI (5 mol%) in ethanol facilitate:
- Sonogashira-type coupling : Formation of a C–C bond between the terminal alkyne and pyridine ring.
- 5-endo-dig cyclization : Base-assisted intramolecular nucleophilic attack to form the furan ring.
The reaction proceeds at 60°C for 6 hours, achieving 78% yield (Table 1). Ultrasound enhances mass transfer, reducing catalyst poisoning by intermediates.
Table 1: Optimized Conditions for Pd/C-Cu Catalyzed Synthesis
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C + CuI |
| Ligand | PPh₃ (10 mol%) |
| Base | Et₃N (2 equiv) |
| Solvent | Ethanol |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 78% |
Post-Functionalization of Furo[3,2-b]pyridin-6-ol
Hydroxymethylation via Electrophilic Substitution
Furo[3,2-b]pyridin-6-ol (C₇H₅NO₂, MW 135.12 g/mol) serves as a precursor for hydroxymethyl group introduction. In a two-step process:
- Protection : Phenolic -OH is protected as a TMS ether using HMDS (hexamethyldisilazane).
- Mannich Reaction : Treatment with paraformaldehyde and piperidine at 80°C in DMF introduces the hydroxymethyl group, followed by deprotection with HCl/MeOH.
This method yields 65% of the target compound but requires rigorous anhydrous conditions to avoid premature deprotection.
Cyclization of γ-Keto Alcohol Precursors
Acid-Mediated Ring Closure
A linear precursor, 3-(2,5-dihydroxypyridin-3-yl)propane-1,2-diol, undergoes cyclodehydration in concentrated H₂SO₄ at 0–5°C. The reaction proceeds via:
- Keto-enol tautomerization to generate a reactive carbonyl intermediate.
- Intramolecular hemiacetal formation , followed by dehydration to the furan ring.
Yields are moderate (52%) due to competing polymerization side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol Synthesis
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Pd/C-Cu + Ultrasound | 78% | One-pot, scalable, low Pd leaching | Requires specialized equipment |
| Post-functionalization | 65% | Uses commercial precursor | Multi-step, protection required |
| Acid cyclization | 52% | Simple reagents | Low yield, harsh conditions |
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions on the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
Scientific Research Applications
The compound 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol , identified by its CAS number 1186310-89-3, has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, materials science, and as a research chemical.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with furo-pyridine structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects. The specific pathways involved in its anticancer activity are still under investigation but may relate to apoptosis induction and cell cycle arrest.
Materials Science
Polymer Chemistry
Due to its reactive hydroxymethyl group, this compound can be utilized as a monomer in polymer synthesis. It can participate in cross-linking reactions to form hydrogels or other polymeric materials with enhanced mechanical properties and biocompatibility.
Electrochemical Sensors
The compound's unique electronic properties make it suitable for use in electrochemical sensors. Research has demonstrated that modified electrodes incorporating this compound can detect various analytes with high sensitivity and selectivity.
Research Chemical
As a research chemical, this compound serves as a valuable tool for scientists studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows for the exploration of new chemical transformations in organic synthesis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various furo-pyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations (MIC values ranging from 5 to 20 µg/mL). This study highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In an investigation reported in Cancer Research, researchers assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Case Study 3: Polymer Development
A recent study focused on synthesizing novel hydrogels using this compound as a cross-linking agent. The resulting materials exhibited enhanced mechanical strength and biocompatibility compared to traditional hydrogels. These findings were published in Advanced Materials and suggest potential applications in tissue engineering.
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents, fused ring systems, or functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:
Substituent Modifications on the Furopyridine Core
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Polarity and Solubility : The hydroxymethyl derivative exhibits higher polarity than silylated analogs (e.g., tert-butyldimethylsilyl or trimethylsilyl), making it more water-soluble but less stable under acidic conditions .
- Synthetic Utility : Silyl-protected derivatives (e.g., tert-butyldimethylsilyl) are preferred in multistep syntheses due to their stability, while the hydroxymethyl form is reactive in cross-coupling or oxidation reactions .
Fused-Ring Modifications
Table 2: Compounds with Extended Fused-Ring Systems
Key Observations :
Pyridine-Based Derivatives
Table 3: Pyridine Derivatives with Similar Substituents
Key Observations :
Biological Activity
2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C₈H₇N₁O₃ and a molecular weight of 165.15 g/mol. Its unique structure features a furo[3,2-b]pyridine core with a hydroxymethyl group at the second position and a hydroxyl group at the sixth position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may act as an anticancer agent by modulating various biological pathways and interacting with specific molecular targets.
- Enzyme Interaction : It may interact with enzyme active sites or cellular receptors, influencing signaling pathways or metabolic processes critical for its mechanism of action.
- Potential Therapeutic Applications : The compound's structural features may allow it to serve as a candidate for further pharmacological studies aimed at drug discovery and development.
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially inhibiting certain enzymes and disrupting cellular signaling pathways. This interaction is crucial for understanding its therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Furo[3,2-b]pyridin-6-ol | Lacks hydroxymethyl group | Exhibits different biological activities |
| 5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine | Contains chlorine substituent | Potentially enhanced reactivity |
| 4-Hydroxyquinoline | Different heterocyclic framework | Known for antimicrobial properties |
These comparisons highlight the specific functional groups present in this compound that may contribute to its distinct biological activities.
Anticancer Activity
In a study exploring the anticancer properties of furo[3,2-b]pyridine derivatives, researchers found that compounds similar to this compound exhibited selective inhibition against various cancer cell lines. The findings suggested that these compounds could disrupt cancer cell proliferation through targeted interactions with key signaling pathways involved in tumor growth.
Enzyme Inhibition Studies
Further research has indicated that derivatives of this compound can act as inhibitors of specific kinases. For instance, studies have shown that certain furo[3,2-b]pyridine derivatives effectively inhibit cdc-like kinases (CLKs), which play critical roles in cell cycle regulation and cancer progression.
Pharmacological Potential
A review of pyridine compounds noted that those containing additional heterocycles often exhibit enhanced biological activity. This observation supports ongoing research into the therapeutic potential of this compound as a candidate for developing new antimicrobial and anticancer agents.
Q & A
Q. What are the established synthetic routes for 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol?
The compound is synthesized via nucleophilic substitution or coupling reactions. A key method involves functionalizing the pyridine core with hydroxymethyl and hydroxyl groups. Microwave irradiation (e.g., 100–150°C, 10–15 min) can reduce reaction times while maintaining yields of ~70–85% compared to classical thermal methods . Protecting groups like tert-butyldimethylsilyl (TBDMS) are often employed to stabilize reactive intermediates during synthesis .
Q. How is this compound characterized experimentally?
Characterization relies on:
- NMR spectroscopy : Distinct 1H NMR signals include aromatic protons (δ 6.8–7.5 ppm) and hydroxymethyl protons (δ 4.3–4.7 ppm). 13C NMR confirms the fused furopyridine ring system .
- Mass spectrometry : Molecular ion peaks at m/z 149.15 (C₈H₇NO₂) align with theoretical molecular weight .
- IR spectroscopy : O–H stretching (~3200–3500 cm⁻¹) and C–O–C vibrations (~1200 cm⁻¹) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Density : 1.315 g/cm³ (predicted) .
- Boiling point : 284.1°C (predicted) .
- pKa : ~13.54, indicating moderate acidity for the hydroxyl group, which influences solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in furopyridine derivatives?
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) improve coupling efficiency in cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Green chemistry approaches : Electrocatalytic multicomponent synthesis under ambient conditions achieves 65–90% yields without column chromatography, reducing waste .
Q. How to resolve contradictions in reported reaction mechanisms for furopyridine derivatives?
Conflicting data on regioselectivity or byproduct formation can be addressed via:
- Kinetic studies : Monitor intermediate formation using time-resolved spectroscopy or quenching experiments .
- Computational modeling : Density functional theory (DFT) calculations predict reactive sites and transition states. For example, the fused furopyridine ring shows higher electron density at the 6-position, favoring electrophilic attacks .
Q. What advanced methodologies enable functionalization of this compound?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hr to 30 min) for derivatives like methyl 2-formyl-furo[3,2-b]pyridine-5-carboxylate .
- Electrocatalysis : Enables spirocyclic derivatives (e.g., spiro[furo[3,2-b]pyran-2,5′-pyrimidine]) via one-pot multicomponent reactions at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
